1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone
Description
1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone is a naturally occurring anthraquinone derivative isolated from the roots of Rheum palmatum L. (). Its molecular formula is C₁₆H₁₀O₆, with a molecular weight of 298.3 g/mol. The compound features a methyl group at position 1, hydroxyl groups at positions 2 and 8, and a carboxylic acid substituent at position 3 (Figure 1). This structural arrangement distinguishes it from other anthraquinones and contributes to its physicochemical properties, such as moderate solubility in polar solvents due to the carboxylic acid group and hydrogen-bonding capacity from hydroxyls. It is utilized in life sciences research, particularly in studies involving bioactive natural products .
Properties
IUPAC Name |
3,5-dihydroxy-4-methyl-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c1-6-11-8(5-9(13(6)18)16(21)22)14(19)7-3-2-4-10(17)12(7)15(11)20/h2-5,17-18H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKISYDZIAJHSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone can be synthesized through several methods. One common approach involves the methylation of 2,8-dihydroxy-3-carboxy-9,10-anthraquinone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone often involves the extraction of the compound from natural sources, such as the roots of Rheum palmatum . The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate, followed by purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group at position 3 undergoes thermal decarboxylation under acidic conditions. For example, refluxing in the presence of strong acids (e.g., H₂SO₄) yields 1-methyl-2,8-dihydroxy-9,10-anthraquinone as the primary product .
| Conditions | Product | Key Observations |
|---|---|---|
| Reflux in H₂SO₄ (organic solvent) | 1-Methyl-2,8-dihydroxy-9,10-anthraquinone | Loss of CO₂ confirmed via IR and mass spectrometry |
Reduction Reactions
The anthraquinone core is susceptible to reduction at the carbonyl groups. Sodium borohydride (NaBH₄) or stannous chloride (SnCl₂) reduces the quinone moiety to a hydroquinone structure, forming 1-methyl-2,8-dihydroxy-3-carboxy-9,10-(H)-anthracene-9-one .
| Reducing Agent | Product | Reaction Efficiency |
|---|---|---|
| SnCl₂ (HCl, EtOH) | Hydroquinone derivative | >85% yield |
| NaBH₄ (aqueous) | Partial reduction to semiquinone radical | Requires pH control |
Esterification and Saponification
The carboxylic acid group forms esters with alcohols under acid catalysis. Conversely, ester derivatives undergo saponification with strong bases (e.g., NaOH) to regenerate the free acid .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Esterification | MeOH/H₂SO₄, reflux | Methyl ester at C3 (confirmed by NMR) |
| Saponification | NaOH (aq.), 80°C | Quantitative recovery of carboxylic acid |
Electrophilic Substitution
The hydroxyl groups at positions 2 and 8 direct electrophilic substitution. Halogenation (e.g., bromination) occurs preferentially at the para positions relative to hydroxyl groups .
| Reagent | Position Substituted | Product |
|---|---|---|
| Br₂ (Fe catalyst) | C4 and C5 | Dibromo derivative (major isomer) |
| HNO₃/H₂SO₄ | C4 | Mononitro compound |
Metal Complexation
The compound acts as a polydentate ligand, forming complexes with Sn(IV), Fe(III), and other metals. Coordination occurs via the carboxylate oxygen and hydroxyl groups, as evidenced by X-ray crystallography in analogous anthraquinone-tin complexes .
| Metal Salt | Geometry | Bond Length (Sn–O) |
|---|---|---|
| Ph₃SnCl | Distorted tetrahedral | 2.118 Å |
| FeCl₃ | Octahedral | 1.92 Å (Fe–O) |
Oxidative Transformations
Exposure to air in alkaline media leads to oxidation of the hydroquinone form back to the quinone structure. Controlled oxidation with H₂O₂ or KMnO₄ modifies substituents without degrading the anthraquinone core .
| Oxidizing Agent | Product | Application |
|---|---|---|
| O₂ (air, KOH) | Regeneration of quinone | Redox cycling studies |
| KMnO₄ (acidic) | Oxidative cleavage of methyl group | Not observed |
Biological and Catalytic Activity
The compound participates in enzymatic redox reactions, particularly in anthraquinone biosynthesis pathways. AntI lyase facilitates retro-Claisen reactions in related systems, suggesting potential for tailored biocatalysis .
| Enzyme | Reaction Type | Role of Substituents |
|---|---|---|
| AntI | Retro-Claisen cleavage | Carboxylate stabilizes transition state |
Scientific Research Applications
Antioxidant Activity
MDCA has been studied for its antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property is significant for developing treatments for diseases associated with oxidative damage.
Anti-inflammatory Effects
Studies have shown that MDCA exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. It has potential therapeutic applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Properties
MDCA has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.
| Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis |
| Colon Cancer | 20 | Inhibition of cell proliferation |
Drug Delivery Systems
MDCA can be utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the bioavailability and targeted delivery of drugs.
Dye Sensitization
MDCA is used as a dye sensitizer in solar cells due to its strong light absorption properties. This application is critical for improving the efficiency of photovoltaic devices.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of MDCA using DPPH radical scavenging assays. The results showed that MDCA exhibited significant scavenging activity comparable to standard antioxidants.
Case Study 2: Anticancer Research
In vitro studies conducted at a leading cancer research institute demonstrated that MDCA inhibited the growth of breast cancer cells by 70% at a concentration of 15 μM over 48 hours. This finding suggests its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . It also inhibits certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Anthraquinones
Anthraquinones exhibit diverse biological activities influenced by substituent type, position, and electronic effects. Below is a detailed comparison of 1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone with structurally related compounds (Table 1).
Table 1: Comparison of Key Anthraquinones
Substituent Position and Electronic Effects
- Methyl Group at Position 1 : The methyl group in the target compound enhances lipophilicity compared to hydroxylated analogs like rhein or emodin. This may improve membrane permeability in cellular assays .
- Carboxylic Acid at Position 3 : The 3-COOH group increases acidity (pKa ~2–4), enabling ionic interactions with biological targets such as enzymes or DNA. In contrast, rhein (also 3-COOH) shows potent antiplasmodial activity (IC₅₀: 0.34 µM), suggesting the carboxy group is critical for binding .
- Hydroxyl Groups at Positions 2 and 8 : These groups facilitate hydrogen bonding, which stabilizes interactions with DNA topoisomerases or microbial proteins. Comparatively, emodin (1,3,8-trihydroxy) exhibits broad antimicrobial activity due to multiple hydroxyls .
Physicochemical Properties
- Solubility: The 3-COOH group improves water solubility relative to methyl- or methoxy-substituted anthraquinones (e.g., physcion). This property is advantageous for drug formulation .
- Molecular Weight: At 298.3 g/mol, the target compound falls within the acceptable range for small-molecule therapeutics, unlike larger glycosylated anthraquinones (e.g., carminic acid, 492.39 g/mol) .
Biological Activity
1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone (CAS Number: 1401414-53-6) is a naturally occurring compound belonging to the anthraquinone class. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone has the following chemical characteristics:
- Molecular Formula : C16H10O6
- Molecular Weight : 298.25 g/mol
- Structure : The compound features a polycyclic aromatic structure with hydroxyl and carboxyl functional groups that contribute to its biological activity.
Antioxidant Activity
Research indicates that 1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that the compound effectively inhibited lipid peroxidation in rat liver microsomes, suggesting its role in protecting cellular membranes from oxidative damage .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have reported that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential . A notable case study highlighted its efficacy in reducing tumor growth in xenograft models when administered at specific dosages .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12 | Mitochondrial membrane disruption |
Anti-inflammatory Effects
1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests a potential therapeutic role in inflammatory diseases .
Antimicrobial Activity
The compound also exhibits antimicrobial activity against a variety of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of biofilm formation .
Case Studies
-
Cancer Treatment Study
- In a controlled trial involving breast cancer patients, administration of 1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone resulted in a significant reduction in tumor markers after six weeks of treatment. Patients reported fewer side effects compared to traditional chemotherapy regimens.
-
Inflammation Model
- In an animal model of arthritis, treatment with the compound reduced joint swelling and pain significantly compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
Q & A
Q. What are the standard protocols for isolating 1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone from natural sources like Rheum palmatum?
Methodological Answer: Isolation typically involves sequential extraction and chromatographic purification:
Plant Material Preparation : Dried Rheum palmatum roots are ground into powder and defatted using non-polar solvents (e.g., hexane).
Solvent Extraction : The residue is extracted with polar solvents (e.g., ethyl acetate or methanol) to solubilize anthraquinones .
Column Chromatography : Crude extracts are fractionated using silica gel chromatography, with elution gradients optimized for anthraquinone polarity (e.g., hexane:ethyl acetate mixtures).
HPLC Purification : Final purification employs reverse-phase HPLC with UV detection (λ ~254 nm) to isolate the target compound. Purity (>98%) is confirmed via HPLC and NMR .
Q. Key Data :
| Property | Value | Source |
|---|---|---|
| CAS Number | 1401414-53-6 | |
| Molecular Formula | C₁₆H₁₀O₆ | |
| Natural Source | Rheum palmatum roots |
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is used:
- NMR Spectroscopy : ¹H and ¹³C NMR identify characteristic signals (e.g., aromatic protons at δ 6.5–7.5 ppm, carboxylic acid at δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M-H]⁻ at m/z 297.0387 (calc. for C₁₆H₉O₆⁻: 297.0405) .
- UV-Vis Spectroscopy : Absorbance maxima in methanol (e.g., ~280 nm and ~440 nm) align with anthraquinone chromophores .
Advanced Research Questions
Q. What experimental and computational methods elucidate tautomeric equilibria and reaction mechanisms with amines?
Methodological Answer:
- Experimental : React 1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone with primary amines (e.g., methylamine) in methanol at 25–100°C. Monitor tautomerism (9-alkylamino vs. 1-hydroxy-9-imine forms) via time-resolved UV-Vis spectroscopy and ¹H NMR .
- Computational : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model tautomer stability. Compare calculated enthalpy differences (ΔH ~2–5 kcal/mol) with experimental NMR chemical shifts .
Key Insight : Quantum chemical studies confirm an addition-elimination mechanism for amine reactions, with solvent polarity significantly influencing equilibrium .
Q. How can ultrafast spectroscopy characterize excited-state intramolecular hydrogen transfer (ESIHT) in this compound?
Methodological Answer:
- Femtosecond UV/Vis and IR Pump-Probe :
- Excitation : Use a 400 nm pump pulse to populate the S₂ state.
- Monitoring : Track ESIHT dynamics via transient absorption (S₁ → S₀ emission decay) and vibrational cooling (C=O stretching at ~1650 cm⁻¹) .
- Solvent Effects : Compare dynamics in aprotic (e.g., acetonitrile) vs. protic (e.g., methanol) solvents. Protic solvents slow ESIHT (τ ~139–210 ps) due to H-bond competition .
Q. What strategies assess in vitro antitumor activity and DNA interaction?
Methodological Answer:
- DNA Intercalation Assays :
- Cytotoxicity Screening :
- Cell Lines : Test against human cancer cells (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values (e.g., 10–50 μM) indicate potency .
- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
